Cas no 175277-51-7 (5-(Trifluoromethyl)pyridine-2-thioamide)
5-(Trifluoromethyl)pyridine-2-thioamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinecarbothioamide,5-(trifluoromethyl)-
- 5-(Trifluoromethyl)pyridine-2-thioamide
- 5-(TRIFLUOROMETHYL)PYRIDINE-2-THIOCARBOXAMIDE
- 5-(trifluoromethyl)pyridine-2-carbothioamide
- 5-(Trifluoromethyl)pyridine-2-carbothioamide, 5-(Trifluoromethyl)thiopicolinamide
- 5-Trifluoromethyl-2-pyridinecarbothioamide
- FT-0619749
- EN300-1932618
- CS-0269414
- DTXSID90380646
- SCHEMBL1436151
- AKOS015852852
- A812011
- AS-5412
- MFCD00205810
- 175277-51-7
- 5-(Trifluoromethyl)pyridine-2-thiocarBoxamide95+%
-
- MDL: MFCD00205810
- Inchi: 1S/C7H5F3N2S/c8-7(9,10)4-1-2-5(6(11)13)12-3-4/h1-3H,(H2,11,13)
- InChI Key: ORSQVELABPHSGL-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC(C(F)(F)F)=CN=1)N
Computed Properties
- Exact Mass: 206.01300
- Monoisotopic Mass: 206.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 71Ų
Experimental Properties
- Density: 1.444
- Melting Point: 116-118°C
- Boiling Point: 271.5°Cat760mmHg
- Flash Point: 118°C
- Refractive Index: 1.476
- PSA: 71.00000
- LogP: 2.43490
5-(Trifluoromethyl)pyridine-2-thioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183730-5g |
5-(Trifluoromethyl)pyridine-2-carbothioamide |
175277-51-7 | 95% | 5g |
$836.16 | 2022-04-02 | |
| Alichem | A029183730-10g |
5-(Trifluoromethyl)pyridine-2-carbothioamide |
175277-51-7 | 95% | 10g |
$1,254.24 | 2022-04-02 | |
| Alichem | A029183730-25g |
5-(Trifluoromethyl)pyridine-2-carbothioamide |
175277-51-7 | 95% | 25g |
$2,130.60 | 2022-04-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059265-1g |
5-(Trifluoromethyl)pyridine-2-thioamide |
175277-51-7 | 95+% | 1g |
5852.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059265-5g |
5-(Trifluoromethyl)pyridine-2-thioamide |
175277-51-7 | 95+% | 5g |
21328.0CNY | 2021-07-05 | |
| Apollo Scientific | PC7766W-1g |
5-(Trifluoromethyl)pyridine-2-thiocarboxamide |
175277-51-7 | 95+% | 1g |
£167.00 | 2024-05-24 | |
| TRC | T899893-50mg |
5-(Trifluoromethyl)pyridine-2-thioamide |
175277-51-7 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T899893-100mg |
5-(Trifluoromethyl)pyridine-2-thioamide |
175277-51-7 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T899893-500mg |
5-(Trifluoromethyl)pyridine-2-thioamide |
175277-51-7 | 500mg |
$ 340.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059265-1g |
5-(Trifluoromethyl)pyridine-2-thioamide |
175277-51-7 | 95+% | 1g |
5852CNY | 2021-05-07 |
5-(Trifluoromethyl)pyridine-2-thioamide Suppliers
5-(Trifluoromethyl)pyridine-2-thioamide Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 5-(Trifluoromethyl)pyridine-2-thioamide
Professional Introduction to 5-(Trifluoromethyl)pyridine-2-thioamide (CAS No. 175277-51-7)
5-(Trifluoromethyl)pyridine-2-thioamide, with the CAS number 175277-51-7, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic thioamide derivative features a trifluoromethyl group attached to a pyridine ring, which confers unique electronic and steric properties making it a valuable intermediate in synthetic chemistry. The presence of both nitrogen and sulfur atoms in its structure enhances its reactivity, making it a versatile building block for various applications.
The< strong>trifluoromethyl group is particularly noteworthy due to its ability to influence the metabolic stability and binding affinity of molecules. In drug discovery, such groups are often incorporated to improve pharmacokinetic profiles, including prolonging half-life and enhancing lipophilicity. The< strong>pyridine core is also a common motif in biologically active compounds, frequently found in kinase inhibitors, antiviral agents, and other therapeutic molecules. The combination of these features in 5-(Trifluoromethyl)pyridine-2-thioamide makes it an attractive candidate for further derivatization and exploration.
In recent years, there has been growing interest in the development of novel thioamide-based compounds for their potential therapeutic applications. Thioamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a< strong>trifluoromethyl group into these structures can modulate their biological effects, leading to more potent and selective agents. For instance, studies have shown that trifluoromethylated thioamides exhibit enhanced binding to target enzymes and receptors, which can translate into improved drug efficacy.
One of the most compelling aspects of 5-(Trifluoromethyl)pyridine-2-thioamide is its utility as a synthetic intermediate. The reactive nature of the thioamide bond allows for facile coupling with various functional groups, enabling the construction of complex molecular architectures. This flexibility has been exploited in the synthesis of novel heterocycles and peptidomimetics, which are crucial for developing next-generation therapeutics. Researchers have leveraged this compound to create derivatives with enhanced bioavailability and reduced toxicity, underscoring its importance in medicinal chemistry.
The< strong>CAS number 175277-51-7 provides a unique identifier for this compound, facilitating its use in scientific literature and industrial applications. This standardized classification ensures that researchers worldwide can accurately reference and utilize 5-(Trifluoromethyl)pyridine-2-thioamide in their work. Furthermore, the compound's structural features make it amenable to various spectroscopic techniques, allowing for detailed characterization of its physical and chemical properties.
The pharmaceutical industry has been particularly keen on exploring trifluoromethylated pyridine derivatives due to their potential as drug candidates. Recent patents and scientific publications highlight the use of such compounds in the development of small-molecule inhibitors targeting critical biological pathways. For example, derivatives of 5-(Trifluoromethyl)pyridine-2-thioamide have been investigated for their activity against kinases involved in cancer progression. The< strong>trifluoromethyl group plays a pivotal role here by enhancing the binding affinity of these inhibitors to their target proteins.
In agrochemical research, 5-(Trifluoromethyl)pyridine-2-thioamide has also shown promise as a precursor for developing novel pesticides and herbicides. The structural motifs present in this compound contribute to its efficacy against various pests by interfering with essential metabolic processes. Additionally, the< strong>CAS number 175277-51-7 ensures that researchers can reliably source and utilize this compound for agricultural applications without ambiguity.
The synthesis of< strong>5-(Trifluoromethyl)pyridine-2-thioamide< strong>CAS No. 175277-51-7< strong>CAS no175277-51-7< strong>CAS NO17527751_7
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